molecular formula C22H28N2O9S3 B1243824 [(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate

[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate

Cat. No. B1243824
M. Wt: 560.7 g/mol
InChI Key: MGCIFJUWYBXMLR-FWVPEBJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate is a natural product found in Microsphaeropsis with data available.

Scientific Research Applications

Enzymatic Synthesis and Stereochemistry

  • Enzyme-Catalyzed Synthesis of Novel Carbasugar Derivatives : The use of enzymes for the stereoselective synthesis of carbasugar derivatives is explored in this study. The process involves enzymatic resolution, cis-hydroxylation, and acetylation to produce compounds with pseudo-C2-symmetric configuration, essential for advanced synthetic applications (Gümüş & Tanyeli, 2010).

  • Stereoselective Synthesis of Polyols : This research presents a method for the asymmetric synthesis of long-chain polyols and their derivatives. It involves Sharpless asymmetric dihydroxylation and a series of reduction and oxidation reactions to achieve high enantio- and diastereoselectivities, demonstrating the compound's potential in complex molecular syntheses (Schwenter & Vogel, 2000).

Chemoenzymatic Processes and Absolute Configuration

  • Chemo-Enzymatic Process for Carboxylic Acids : A practical chemo-enzymatic process is described for preparing optically active carboxylic acids. This process highlights the compound's role in generating intermediate structures crucial for synthesizing complex organic molecules (Fishman et al., 2000).

  • Absolute Configuration of Cineole Derivatives : The study focuses on the preparation of enantiomerically pure cineole derivatives and determining their absolute configuration. Such research is vital for understanding the stereochemical aspects of related compounds (Loandos et al., 2009).

Structural Transformations and Stereochemistry

  • Uncommon Transformations of Acetates : This research investigates the transformations of certain acetates under base treatment. It emphasizes the compound's versatility in chemical reactions, leading to various structurally diverse products (Ivanova et al., 2006).

  • Stereochemistry of Hydroxylation Reactions : The study examines the configurations at the ring junctions of tricyclic pyrans. Understanding such stereochemistry is crucial for the synthesis of related complex molecules (Ianelli et al., 1995).

properties

Molecular Formula

C22H28N2O9S3

Molecular Weight

560.7 g/mol

IUPAC Name

[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate

InChI

InChI=1S/C22H28N2O9S3/c1-10-18(4,5)14(28)19(32-10)7-13-20(33-12(3)27,15(19)31-11(2)26)8-21-16(29)23(6)22(9-25,35-36-34-21)17(30)24(13)21/h10,13,15,25H,7-9H2,1-6H3/t10-,13-,15-,19+,20+,21-,22-/m1/s1

InChI Key

MGCIFJUWYBXMLR-FWVPEBJBSA-N

Isomeric SMILES

C[C@@H]1C(C(=O)[C@@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)OC(=O)C)(C)C

Canonical SMILES

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SSS5)CO)OC(=O)C)(C)C

synonyms

TAN 1496 C
TAN 1496C
TAN-1496 C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate
Reactant of Route 2
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate
Reactant of Route 3
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate
Reactant of Route 4
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate
Reactant of Route 5
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate

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